N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Description
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core, a methoxyphenyl group, and a pyrazole carboxamide moiety. Its intricate structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-26-14-6-2-4-12(8-14)16-9-17(24-23-16)19(25)21-11-18-20-10-13-5-3-7-15(13)22-18/h2,4,6,8-10H,3,5,7,11H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQPAFKLPFQVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=NC=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the cyclopenta[d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the pyrazole ring: This step usually involves the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
Coupling reactions: The final step involves coupling the pyrazole ring with the cyclopenta[d]pyrimidine core, often using amide bond formation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, as a corticotropin-releasing factor 1 receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating the stress response pathway .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its combination of structural features, which allows it to interact with multiple biological targets and exhibit a range of biological activities. This makes it a valuable compound for drug discovery and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
